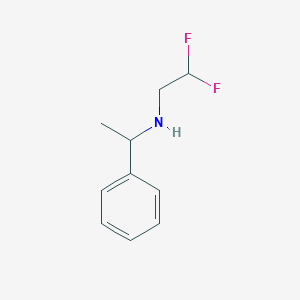

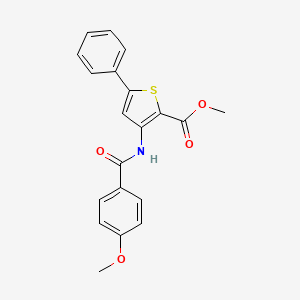

![molecular formula C21H21ClFN3O2 B2529119 N-(3-氯-4-氟苯基)-5-甲基-12-氧代-5,5a,6,7,8,9,10,12-八氢氮杂菲并[2,1-b]喹唑啉-3-甲酰胺 CAS No. 1775442-36-8](/img/structure/B2529119.png)

N-(3-氯-4-氟苯基)-5-甲基-12-氧代-5,5a,6,7,8,9,10,12-八氢氮杂菲并[2,1-b]喹唑啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives can involve multiple steps, including condensation reactions, N-methylation, and other modifications to the quinoline core structure. For example, the synthesis of N-[11C]methylated quinoline-2-carboxamides as potential radioligands involves N-methylation of desmethyl precursors with carbon-11 labeled methyl iodide or methyl triflate . Similarly, the synthesis of a fluorescent quinoline derivative involves condensation of a quinoline carboxylic acid azide with an aminonaphthalenesulfonamide, followed by hydrogenolysis and reaction with propargyl bromide . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly including N-methylation and condensation steps.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The specific compound mentioned includes additional structural features such as a 12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino moiety and a carboxamide group. These features likely contribute to the compound's chemical behavior and potential interactions with biological targets. The presence of fluorine and chlorine atoms suggests potential for increased reactivity or specificity in binding to biological receptors.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, depending on their functional groups. The N-methylated quinoline-2-carboxamides, for instance, are used as radioligands, indicating that they can undergo reactions with peripheral benzodiazepine type receptors . The fluorescent quinoline derivative's synthesis implies that the molecule can undergo reactions such as hydrogenolysis and alkylation . The compound , with its carboxamide group, may also be reactive towards nucleophiles or could participate in the formation of hydrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely. Radiolabeled quinoline derivatives, such as those studied for PET imaging, have specific radioactivity and radiochemical purity that are critical for their function as imaging agents . The fluorescent quinoline derivative's properties are tailored for its role as a fluorogenic probe, which would include its fluorescence characteristics . The compound "N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide" would likely have unique physical and chemical properties related to its structure, such as solubility, stability, and reactivity, which would be important for its potential applications.

科学研究应用

抗菌应用

新型含氟衍生物已显示出显著的抗菌效力。这些化合物的合成涉及 Knoevenagel 缩合,并且已评估了其对一系列革兰氏阳性和革兰氏阴性菌以及真菌的体外抗菌活性。已识别的值得注意的衍生物表现出显着的抗菌效力,突出了该化合物在解决微生物耐药性方面的潜力 (Desai, Vaghani, & Shihora, 2013).

抗癌和抗惊厥活性

该化合物还因其抗癌和抗惊厥特性而被研究。合成了一系列基于喹唑啉酮结构的衍生物,并评估了它们的抗惊厥活性。研究表明,在合成的喹唑啉-4(3H)-酮中加入氨基酸可以提高它们的生物利用度和抗惊厥活性,与参考药物相比,几种新的衍生物表现出良好的抗惊厥活性 (Noureldin 等,2017).

新型化合物的合成

对具有这种结构的新化合物的合成进行探索,导致发现了具有潜在生物活性的衍生物。例如,据报道合成了 5-甲基-5-乙基-4-氧代苯并[h]喹唑啉及其对单胺氧化酶 (MAO) 活性进行的体外评价和抗肿瘤特性,表明合成的化合物具有显着的抗肿瘤和抗 MAO 特性 (Markosyan 等,2006).

降压活性

还对结构上类似于哌唑嗪的八氢喹唑啉衍生物的降压活性进行了研究。这些化合物(包括所述的化学结构)已显示出具有高降压作用,而不会引起反射性心动过速,表明它们作为 α1 受体阻断剂具有较长的作用持续时间 (El-Sabbagh 等,2010).

属性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClFN3O2/c1-25-18-11-13(20(27)24-14-7-9-17(23)16(22)12-14)6-8-15(18)21(28)26-10-4-2-3-5-19(25)26/h6-9,11-12,19H,2-5,10H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJUHSBHEHYCAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2529042.png)

![1-((1-(3,4-difluorobenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2529045.png)

![8-(4-fluorobenzoyl)-6-(4-methylbenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2529046.png)

![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-3,4-dimethylaniline](/img/structure/B2529047.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2529053.png)

![N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2529057.png)